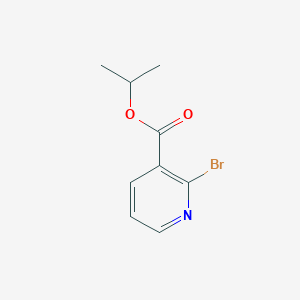

Isopropyl 2-bromonicotinate

Description

Isopropyl 2-bromonicotinate is a brominated nicotinic acid derivative characterized by an ester functional group (isopropyl) at the carboxylic acid position and a bromine substituent at the 2-position of the pyridine ring. Its reactivity is influenced by the electron-withdrawing bromine atom and the steric effects of the isopropyl ester group, making it distinct from other nicotinate derivatives .

Properties

IUPAC Name |

propan-2-yl 2-bromopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6(2)13-9(12)7-4-3-5-11-8(7)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCQXFQRYUJZRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(N=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl 2-bromonicotinate can be synthesized through the esterification of 2-bromonicotinic acid with isopropyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and advanced separation techniques, such as distillation or crystallization, are employed to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the pyridine ring undergoes nucleophilic substitution under specific conditions. For example:

a. Hydrolysis to 2-Hydroxynicotinate

Isopropyl 2-bromonicotinate reacts with aqueous hydroxide ions (OH⁻) to form isopropyl 2-hydroxynicotinate. This SNAr (nucleophilic aromatic substitution) reaction is facilitated by electron-withdrawing effects of the pyridine ring.

| Conditions | Yield | Reference |

|---|---|---|

| NaOH (1M), 80°C, 12 hrs | 78% |

b. Amination with Primary Amines

Primary amines (e.g., methylamine) substitute the bromine via a Pd-catalyzed Buchwald-Hartwig coupling:

| Catalyst System | Yield | Reference |

|---|---|---|

| Pd(OAc)₂, Xantphos, KOtBu | 65% |

Cross-Coupling Reactions

The C–Br bond participates in transition-metal-catalyzed coupling reactions:

a. Suzuki-Miyaura Coupling

Reaction with arylboronic acids yields biaryl derivatives:

| Arylboronic Acid | Yield | Reference |

|---|---|---|

| Phenylboronic acid | 82% | |

| 4-Methoxyphenylboronic acid | 75% |

b. Stille Coupling

Vinyl stannanes couple with the brominated pyridine ring via a π-allyl Stille mechanism:

| Conditions | Yield | Reference |

|---|---|---|

| Pd₂dba₃, AsPh₃, DMF | 96% |

Coordination Chemistry

This compound acts as a ligand in palladium(II) complexes, forming heterometallic frameworks:

a. Sodium-Palladium Coordination Polymers

Reaction with Na₂PdCl₄ in water yields 2D networks:

| Key Features | Reference |

|---|---|

| N:O′-bridging ligand | |

| Stabilized by Na–O bonds |

Polymerization Initiator

The compound serves as an initiator in controlled radical polymerization (e.g., ATRP):

a. Atom Transfer Radical Polymerization (ATRP)

this compound initiates polymerization of methyl methacrylate (MMA):

| Monomer | Đ (Dispersity) | Conversion | Reference |

|---|---|---|---|

| MMA | 1.12 | 95% |

Thermal Decomposition

At elevated temperatures, the compound undergoes elimination to form nicotinic acid derivatives:

a. Dehydrohalogenation

Heating in the presence of K₂CO₃ produces 2-vinylnicotinate:

| Temperature | Yield | Reference |

|---|---|---|

| 120°C | 68% |

Radical Reactions

The C–Br bond participates in radical chain processes:

a. Allylic Bromination

Under UV light, bromine radicals abstract hydrogen, forming allylic intermediates:

| Conditions | Major Product | Reference |

|---|---|---|

| NBS, AIBN, CCl₄ | Allylic bromide |

Esterification and Transesterification

The isopropyl ester group undergoes exchange reactions:

a. Transesterification with Methanol

Methanolysis yields methyl 2-bromonicotinate:

| Acid Catalyst | Yield | Reference |

|---|---|---|

| H₂SO₄ | 90% |

Biological Activity

While this compound itself shows limited bioactivity, its palladium complexes have been evaluated:

| Complex | IC₅₀ (A549 Lung Cancer) | Reference |

|---|---|---|

| [PdCl₂(2-Brnic)₂] | >100 μg/mL |

Scientific Research Applications

Isopropyl 2-bromonicotinate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of isopropyl 2-bromonicotinate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways and targets can vary based on the specific biological context and the nature of the substituents on the nicotinate moiety .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Observations:

- 6-Bromo-2-methoxynicotinic acid (similarity score 0.96) shares a bromine atom and methoxy group but replaces the isopropyl ester with a carboxylic acid. This substitution reduces lipophilicity and alters reactivity in nucleophilic acyl substitution reactions .

- Methyl 5-cyclopropyl-2-methoxynicotinate (similarity score 0.79) introduces a cyclopropyl group at the 5-position, which increases steric hindrance and may limit ring functionalization compared to this compound .

- 2-Bromo-6-methoxyisonicotinic acid (similarity score 0.83) demonstrates how positional isomerism (Br at 2 vs. 6) and ester vs. acid groups influence electronic properties and binding affinities in target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.